![molecular formula C9H13N3O3S B2961125 2-(N-(3-aminophenyl)methylsulfonamido)acetamide CAS No. 1162222-46-9](/img/structure/B2961125.png)
2-(N-(3-aminophenyl)methylsulfonamido)acetamide
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Description
“2-(N-(3-aminophenyl)methylsulfonamido)acetamide” is a chemical compound. It contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of “2-(N-(3-aminophenyl)methylsulfonamido)acetamide” includes a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 sulfonamide .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has highlighted the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aimed at serving as antimicrobial agents. These compounds have been synthesized through versatile reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Inhibitory Action on Human Enzymes
Another study focused on the development of thiazolylsulfonamides as inhibitors of human carbonic anhydrase isoforms, showing low nanomolar inhibition values. These inhibitors have potential applications in treating various pathologies, including cancer and obesity, due to the involvement of carbonic anhydrases in these diseases (Carta et al., 2017).
Prodrug Development for Enhanced Drug Delivery
Research into prodrug forms for the sulfonamide group has led to the synthesis of water-soluble amino acid derivatives of N-methylsulfonamides. These derivatives aim to improve the solubility and lipophilicity of sulfonamide drugs, potentially enhancing their therapeutic efficacy and delivery (Larsen et al., 1988).
properties
IUPAC Name |
2-(3-amino-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-16(14,15)12(6-9(11)13)8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRMDHMDPQYABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(3-aminophenyl)methylsulfonamido)acetamide |
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